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3-(Allyloxy)-3,7-dimethylocta-1,6-diene

Fragrance Chemistry Formulation Science Volatility

3-(Allyloxy)-3,7-dimethylocta-1,6-diene is a synthetic allyl ether derivative of the monoterpenoid alcohol linalool, possessing the molecular formula C13H22O and a molecular weight of 194.32 g/mol. It belongs to the class of acyclic monoterpenoid ethers and is primarily noted for its applications in the fragrance and flavor industry as a green, fruity, and waxy odorant, as well as a versatile intermediate in synthetic organic chemistry.

Molecular Formula C13H22O
Molecular Weight 194.31 g/mol
Cat. No. B14339196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Allyloxy)-3,7-dimethylocta-1,6-diene
Molecular FormulaC13H22O
Molecular Weight194.31 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C=C)OCC=C)C
InChIInChI=1S/C13H22O/c1-6-11-14-13(5,7-2)10-8-9-12(3)4/h6-7,9H,1-2,8,10-11H2,3-5H3
InChIKeyRQVQDLGBNOQHIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Allyloxy)-3,7-dimethylocta-1,6-diene: A Distinct Allyl-Ether Monoterpenoid for Fragrance & Synthetic Applications


3-(Allyloxy)-3,7-dimethylocta-1,6-diene is a synthetic allyl ether derivative of the monoterpenoid alcohol linalool, possessing the molecular formula C13H22O and a molecular weight of 194.32 g/mol . It belongs to the class of acyclic monoterpenoid ethers and is primarily noted for its applications in the fragrance and flavor industry as a green, fruity, and waxy odorant, as well as a versatile intermediate in synthetic organic chemistry . Its structure features a tertiary carbon center at the 3-position linked to an allyloxy group, as well as a 1,6-diene system in the carbon backbone, distinguishing it from simpler terpenoid alcohols and esters.

Why Linalool Cannot Simply Replace 3-(Allyloxy)-3,7-dimethylocta-1,6-diene in Formulations


Despite sharing a common 3,7-dimethylocta-1,6-diene core with linalool, substitution of 3-(Allyloxy)-3,7-dimethylocta-1,6-diene with its parent alcohol or other linalool derivatives is not straightforward due to fundamental differences in physicochemical properties and olfactory character. Quantitatively, the compound exhibits substantially higher volatility (vapor pressure of 2.186 mmHg at 25°C, compared to 0.17 mmHg for linalool) , which directly impacts top-note intensity and longevity in fragrance compositions. Furthermore, the compound's classification as a 3-substituted 3-(allyloxy)propene imparts a distinct green, fruity, pear, and waxy sensory profile that is qualitatively different from the floral-citrus aroma of linalool . These property divergences prevent simple drop-in replacement and necessitate careful selection based on the specific performance target.

Quantifiable Performance Differentiation of 3-(Allyloxy)-3,7-dimethylocta-1,6-diene Against Linalool


Enhanced Volatility and Vapor Pressure Over Linalool for Top-Note Formulations

Compared to linalool, 3-(Allyloxy)-3,7-dimethylocta-1,6-diene demonstrates significantly higher volatility. The target compound's vapor pressure is reported as 2.186 mmHg at 25°C, while the vapor pressure of linalool is only 0.17 mmHg at the same temperature, representing a nearly 13-fold increase in volatility . The boiling point of the target compound is approximately 155°C, compared to 198°C–199°C for linalool . This higher volatility profile results in a more immediate and impactful scent impression upon application, followed by a faster transition, making it particularly suited for top-note emphasis in complex fragrance compositions.

Fragrance Chemistry Formulation Science Volatility

Unique Olfactory Profile: Green, Fruity, Pear, and Waxy Notes Absent in Linalool

The olfactory character of 3-(Allyloxy)-3,7-dimethylocta-1,6-diene is described in patent literature as providing green, fruity, pear, and/or waxy olfactory notes to compositions . This is a qualitative but functionally meaningful differentiation from linalool, which is defined by a predominantly floral, citrus, and sweet odor profile. The distinct green-pear character enables the creation of specific fruit accords (pear, quince, kiwi, pineapple) without resorting to mixtures of multiple materials, as noted in the patent: 'the compounds of formula (I) exhibit more waxy characteristics, reminiscent of the entire natural fruit' .

Sensory Science Flavor Chemistry Perfumery

Differentiated Analytical Identity and Quality Control via GC-MS Spectral Signature

The compound has a verified and structure-disambiguated mass spectrum included in the Wiley Registry of Mass Spectral Data 2023, with a specific SpectraBase Compound ID (IlSdkjReOdo), 1H NMR, 13C NMR, FTIR, and GC-MS spectra . The exact mass is 194.167065 g/mol and the molecular formula is C13H22O . This level of curated spectral documentation is essential for procurement quality control and regulatory compliance and may not be available for all custom or niche analog compounds. In contrast, common analogs like linalool and its simple ethers are widely documented in multiple spectral libraries; however, the specific allyl ether isomer represented by this compound has a unique retention time and fragmentation pattern, ensuring unambiguous identification in complex mixtures, which reduces the risk of quality disputes or misidentification.

Analytical Chemistry Quality Control GC-MS

Increased Number of Reactive Unsaturations vs. Linalool for Synthetic Chemistry Applications

The molecular structure of 3-(Allyloxy)-3,7-dimethylocta-1,6-diene contains three distinct olefinic bonds: the allyloxy terminal vinyl group, the 1,2-diene, and the 6,7-diene, compared to only two olefinic bonds in linalool. Furthermore, the allyloxy group provides a terminal, sterically less hindered olefin that is primed for selective transformations such as cross-metathesis or electrophilic additions, while the internal diene system remains available for Diels-Alder cycloadditions or other diene-specific chemistry . This differential reactivity allows the compound to serve as a multi-functional building block in organic synthesis, enabling synthetic pathways that a simpler mono-olefinic alcohol cannot access. A relevant patent on oxygenated alicyclic compounds highlights the value of such structural nuances in developing novel odorants .

Synthetic Chemistry Cross-Metathesis Diels-Alder

Optimal Procurement and Use-Cases for 3-(Allyloxy)-3,7-dimethylocta-1,6-diene


High-Impact Top-Note Fragrance for Pear and Green-Fruity Accords

Given its high vapor pressure (2.186 mmHg, which is ~13x higher than linalool) and its characterized green/pear olfactory profile, the compound is optimally suited for creating the initial, high-diffusion top-note in alcoholic perfumes, body sprays, and air-care products where an immediate, recognizable fruity freshness is desired without overwhelming the middle notes . Its use can reduce reliance on more expensive natural pear extracts or complex green accord blends.

Organic Synthesis Intermediate for Sterically Demanding Domino Reactions

The presence of a sterically accessible terminal allyloxy group, in addition to the 1,6-diene backbone, makes the compound a powerful synthon for (4+3) cycloadditions with allyl cations, as well as cross-metathesis cascades, enabling access to 7-membered carbocycles and other complex terpenoid-like structures that are difficult to achieve with linalool's simpler olefin arrangement . This positions the compound as a building block of choice for medicinal chemistry labs synthesizing libraries of cyclic terpenoid analogs.

Quality Control Reference Standard in Fragrance Manufacturing

The compound's verified GC-MS spectra in the Wiley Registry and KnowItAll libraries provide an unambiguous analytical reference for product authentication and purity verification . Fragrance manufacturers can use this compound as a reliable standard for quality control, ensuring batch-to-batch olfactory consistency and detecting adulteration by lower-cost linalool-based products. This reduces the operational risk associated with raw material substitution.

Precursor for Oxidation-Resistant Flavor Encapsulation Systems

Compared to linalool, which is susceptible to oxidation at the tertiary allylic alcohol leading to sensitizing hydroperoxides, the allyl ether in this compound lacks the reactive hydroxyl group. This class-level advantage suggests superior stability in oxidative environments, such as in bleach-containing cleaning products or encapsulated flavors requiring high-temperature processing . Formulators can thus consider this compound for product lines where linalool's oxidative liability is a limiting factor.

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